Computational Lipophilicity and Hydrogen-Bonding Capacity vs. Benzenesulfonyl Analog
The replacement of a benzenesulfonyl group with a 5-methylpyrazine-2-carbonyl moiety shifts the lipophilicity and hydrogen-bonding profile. While direct experimental logP values are not publicly available for both compounds, in silico predictions based on the XLogP3 consensus algorithm indicate a marked difference. The target compound is predicted to have a logP of approximately 0.4, compared to about 1.2 for the benzenesulfonyl analog, reflecting a >0.7 log unit decrease in lipophilicity . Additionally, the pyrazine ring provides two extra hydrogen-bond acceptor sites not present in the phenyl ring, which can be critical for protein-ligand binding [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | Approximately 0.4 |
| Comparator Or Baseline | 3-[1-(Benzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (predicted XLogP3 ~1.2) |
| Quantified Difference | Δ logP ≈ -0.8 (lower lipophilicity for the pyrazine compound) |
| Conditions | In silico prediction using XLogP3; no experimental logP values located for either compound |
Why This Matters
A lower logP can improve aqueous solubility and reduce non-specific protein binding, making the target compound preferable for fragment-based screening or in vitro assays where solubility is a limiting factor.
- [1] Kuujia. 3-[1-(Benzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034309-78-7). Chemical Properties. Retrieved from kuujia.com. View Source
